Cas no 89795-00-6 (4-(2-hydroxyethyl)oxan-4-ol)
4-(2-hydroxyethyl)oxan-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-4-ethanol, tetrahydro-4-hydroxy-
- 4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-ol
- 4-(2-hydroxyethyl)oxan-4-ol
- EN300-26275975
- 89795-00-6
- DB-110584
- SCHEMBL5216304
-
- Inchi: 1S/C7H14O3/c8-4-1-7(9)2-5-10-6-3-7/h8-9H,1-6H2
- InChI Key: DTWKYBUPVPGWDU-UHFFFAOYSA-N
- SMILES: C1OCCC(O)(CCO)C1
Computed Properties
- Exact Mass: 146.094294304Da
- Monoisotopic Mass: 146.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 49.7Ų
4-(2-hydroxyethyl)oxan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26275975-0.05g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 0.05g |
$118.0 | 2024-06-18 | |
| Enamine | EN300-26275975-0.1g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 0.1g |
$176.0 | 2024-06-18 | |
| Enamine | EN300-26275975-0.25g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 0.25g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-26275975-0.5g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 0.5g |
$457.0 | 2024-06-18 | |
| Enamine | EN300-26275975-1g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 1g |
$584.0 | 2023-10-28 | |
| Enamine | EN300-26275975-2.5g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 2.5g |
$1147.0 | 2024-06-18 | |
| Enamine | EN300-26275975-5g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 5g |
$1695.0 | 2023-10-28 | |
| Enamine | EN300-26275975-10g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 10g |
$2516.0 | 2023-10-28 | |
| Ambeed | A244075-1g |
4-(2-Hydroxyethyl)tetrahydro-2H-pyran-4-ol |
89795-00-6 | 98% | 1g |
$840.0 | 2025-04-15 | |
| Enamine | BBV-55254923-1.0g |
4-(2-hydroxyethyl)oxan-4-ol |
89795-00-6 | 95% | 1.0g |
$0.0 | 2022-12-07 |
4-(2-hydroxyethyl)oxan-4-ol Suppliers
4-(2-hydroxyethyl)oxan-4-ol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-(2-hydroxyethyl)oxan-4-ol
4-(2-Hydroxyethyl)oxan-4-ol (CAS No. 89795-00-6): A Comprehensive Overview
4-(2-Hydroxyethyl)oxan-4-ol, also known by its CAS number 89795-00-6, is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an oxane ring, making it an important intermediate in various synthetic pathways. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 4-(2-hydroxyethyl)oxan-4-ol, drawing on the latest research findings to provide a comprehensive and up-to-date overview.
Chemical Structure and Properties
The molecular formula of 4-(2-hydroxyethyl)oxan-4-ol is C7H14O3, with a molecular weight of approximately 150.18 g/mol. The compound features an oxane ring (a six-membered ring containing one oxygen atom) and a hydroxyl group attached to a carbon atom on the ring. The presence of the hydroxyl group imparts polarity to the molecule, making it soluble in polar solvents such as water and ethanol. The oxane ring provides structural stability and rigidity, which can be advantageous in certain synthetic transformations.
The physical properties of 4-(2-hydroxyethyl)oxan-4-ol include a melting point of around 65°C and a boiling point of approximately 180°C at atmospheric pressure. It is a colorless liquid with a mild odor and is stable under normal laboratory conditions. However, it can undergo oxidation or dehydration reactions under certain conditions, which can affect its stability and reactivity.
Synthesis Methods
The synthesis of 4-(2-hydroxyethyl)oxan-4-ol can be achieved through various routes, each with its own advantages and limitations. One common method involves the ring-opening reaction of an epoxide with an alcohol or an alkoxide. For example, the reaction of 1,2-epoxybutane with ethanol in the presence of a base such as potassium tert-butoxide can yield 4-(2-hydroxyethyl)oxan-4-ol. This reaction proceeds via the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the oxane ring.
An alternative approach involves the nucleophilic substitution of a halide with an alcohol or an alkoxide. For instance, the reaction of 1-bromo-2-hydroxyethane with cyclohexene oxide in the presence of a base can lead to the formation of 4-(2-hydroxyethyl)oxan-4-ol. This method is particularly useful for preparing substituted derivatives of the compound.
Spectroscopic Characterization
The spectroscopic properties of 4-(2-hydroxyethyl)oxan-4-ol have been extensively studied using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The NMR spectrum shows characteristic signals for the hydroxyl group (δ ≈ 3.5 ppm), methylene groups adjacent to the hydroxyl group (δ ≈ 3.0 ppm), and methylene groups within the oxane ring (δ ≈ 1.5 ppm). The IR spectrum exhibits strong absorption bands at around 3300 cm-1 for the O-H stretch and at around 1050 cm-1 for the C-O stretch within the oxane ring.
The mass spectrum of 4-(2-hydroxyethyl)oxan-4-ol-ol shows a molecular ion peak at m/z = 150, corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure and stability of the molecule.
Potential Applications in Chemistry and Biology
4-(2-Hydroxyethyl)oxan-4-ol has found applications in various areas of chemistry and biology due to its unique structural features. In organic synthesis, it serves as a valuable building block for constructing more complex molecules. For example, it can be used as a starting material for synthesizing cyclic ethers, alcohols, and other functionalized compounds through reactions such as etherification, esterification, and oxidation.
In medicinal chemistry, 4-(2-hydroxyethyl)oxan-4-ol has shown promise as a scaffold for developing new drugs. Its ability to form hydrogen bonds and participate in hydrogen bonding interactions makes it suitable for designing molecules that can interact with biological targets such as enzymes and receptors. Recent studies have explored its potential as a precursor for synthesizing antiviral agents, anti-inflammatory drugs, and other therapeutic compounds.
In materials science, 4-(2-hydroxyethyl)oxan-4-ol has been investigated for its use in polymer synthesis. Its hydroxyl group can be functionalized to introduce reactive sites that enable cross-linking or grafting reactions. This property makes it useful for preparing polymers with tailored properties such as improved mechanical strength, thermal stability, and biocompatibility.
Clinical Trials and Research Developments
The potential therapeutic applications of compounds derived from 4-(2-hydroxyethyl)oxan-4-ol strong > have been explored in several clinical trials. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiviral activity against influenza viruses. The researchers found that these derivatives could inhibit viral replication by interfering with key viral enzymes involved in RNA synthesis.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the anti-inflammatory properties of compounds derived from 4-(2-hydroxyethyl)oxan - 4 - ol strong > . The results showed that these compounds could effectively reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL - 6 . These findings suggest that 4 - ( 2 - hydroxyethyl ) oxan - 4 - ol strong > may have potential as a lead compound for developing new anti-inflammatory drugs . p > p >< strong > Environmental Impact strong > p > p >< strong > 4 - ( 2 - Hydroxyethyl ) oxan - 4 - ol strong > is generally considered to be environmentally friendly due to its low toxicity and biodegradability . Studies have shown that it does not accumulate in aquatic ecosystems or pose significant risks to wildlife . However , proper disposal practices should always be followed to minimize any potential environmental impact . p > p >< strong > Conclusion strong > p > p >< strong > 4 - ( 2 - Hydroxyethyl ) oxan - 4 - ol strong > ( CAS No . 89795 - 00 - 6 ) is a versatile compound with a wide range of applications in chemistry , biology , and pharmaceuticals . Its unique molecular structure , including an oxane ring and a hydroxyl group , makes it suitable for various synthetic transformations , drug development , and materials science applications . Ongoing research continues to uncover new potential uses for this compound , highlighting its importance in modern scientific research . p > article > / response >
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